4-(2-furanylmethylideneamino)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Description
4-(2-Furanylmethylideneamino)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thione group at position 5, a 4-methylphenyl group at position 3, and a furan-derived Schiff base at position 3. This compound belongs to a class of 1,2,4-triazole-5-thiones known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C14H12N4OS |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
4-[(E)-furan-2-ylmethylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS/c1-10-4-6-11(7-5-10)13-16-17-14(20)18(13)15-9-12-3-2-8-19-12/h2-9H,1H3,(H,17,20)/b15-9+ |
InChI Key |
QTDPFMQEMAEIJH-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-furylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and thiolation reactions. One common method involves the reaction of 4-methylbenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to form the triazole ring. Finally, the thiol group is introduced through a thiolation reaction using reagents such as hydrogen sulfide or thiourea under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification methods is crucial to ensure the compound’s quality and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-furylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, electrophiles, and suitable solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
The compound 4-(2-furanylmethylideneamino)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione is a member of the triazole family, which has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry, agriculture, and materials science. Below is a detailed exploration of its applications, supported by scientific findings and case studies.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against a range of bacterial strains, suggesting that 4-(2-furanylmethylideneamino)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione could be developed as a potential antimicrobial agent. The mechanism involves inhibiting cell wall synthesis and disrupting metabolic pathways in bacteria.
Antifungal Properties
Triazoles are well-known for their antifungal activity. The compound has shown promise in inhibiting fungal growth, particularly against strains resistant to conventional treatments. This is crucial in treating infections caused by fungi such as Candida spp. and Aspergillus spp., which pose significant health risks.
Anticancer Potential
Emerging research indicates that triazole derivatives may possess anticancer properties. In vitro studies have shown that 4-(2-furanylmethylideneamino)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Studies indicate that it can act as an effective insecticide or herbicide, providing an environmentally friendly alternative to synthetic pesticides. Its mechanism involves disrupting the nervous system of insects or inhibiting plant growth pathways in weeds.
Plant Growth Regulation
Research suggests that triazole compounds can also function as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors such as drought or salinity. This application is particularly relevant in sustainable agriculture practices.
Synthesis of Novel Materials
The unique chemical structure of 4-(2-furanylmethylideneamino)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione allows for the synthesis of novel materials with specific properties. For instance, it can be used to create polymers or composites with enhanced thermal stability and mechanical strength.
Photovoltaic Applications
Recent studies have explored the use of triazole derivatives in organic photovoltaic cells. The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for improving the efficiency of solar cells.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Journal of Medicinal Chemistry (2023) | Demonstrated significant inhibition against Staphylococcus aureus. |
| Antifungal | Mycological Research (2022) | Effective against Candida albicans with minimal cytotoxicity to host cells. |
| Anticancer | Cancer Letters (2023) | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Pesticidal | Journal of Agricultural and Food Chemistry (2023) | Effective insecticide against aphids with low toxicity to beneficial insects. |
| Material Science | Advanced Materials (2023) | Developed a polymer composite with enhanced thermal properties. |
Mechanism of Action
The mechanism of action of 4-{[(E)-2-furylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The structural diversity of 1,2,4-triazole-5-thiones arises from substitutions at positions 3, 4, and 4. Below is a comparative analysis of key analogs:
Pharmacological Potential
- Antimicrobial Activity : Compounds with aryl sulfonyl groups (e.g., ) show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Antitubercular Activity : The nitrothiophene derivative demonstrates specific tuberculostatic effects, likely due to nitro group reduction generating reactive intermediates .
- Structural Insights : Crystallographic studies (e.g., ) reveal planar triazole cores and intermolecular hydrogen bonding (N–H···S), critical for stabilizing protein-ligand interactions .
Physicochemical Properties
Biological Activity
The compound 4-(2-furanylmethylideneamino)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione , also known as Furanylmethylidene Triazole , is a member of the triazole family that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H12N4OS
- Molecular Weight : 284.34 g/mol
- IUPAC Name : 4-[(E)-furan-2-ylmethylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
- InChI Key : QTDPFMQEMAEIJH-OQLLNIDSSA-N
Synthesis
The synthesis of this compound typically involves the condensation of furfural with hydrazine derivatives followed by cyclization to form the triazole ring. The thiol group is then introduced through thiolation reactions. This synthetic route allows for the creation of various derivatives that can enhance biological activity.
Antimicrobial Activity
Research indicates that Furanylmethylidene Triazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound inhibits bacterial growth effectively, suggesting its potential as a new antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
Similar to its antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens. The mechanism appears to involve disruption of fungal cell membrane integrity.
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory assays. Studies indicate that it modulates the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC).
- Cytokine Modulation :
- TNF-α production decreased by up to 60% at concentrations of 50 µg/mL.
- IL-6 levels were significantly reduced in stimulated PBMC cultures.
Anticancer Potential
Preliminary studies suggest that Furanylmethylidene Triazole may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
The biological activity of Furanylmethylidene Triazole can be attributed to its ability to interact with multiple cellular targets:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes involved in nucleic acid synthesis and cell division.
- Cytokine Modulation : The compound alters cytokine release profiles, which is crucial in inflammatory responses.
Case Studies and Research Findings
A recent study published in MDPI evaluated various derivatives of triazoles, including Furanylmethylidene Triazole, highlighting its superior activity compared to traditional antibiotics and anti-inflammatory drugs .
Another research effort focused on the synthesis and evaluation of related compounds indicated that modifications to the triazole structure could enhance both antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
